
2-Chloro-6-Methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-Methylpyridine is a heterocyclic organic compound with the chemical formula C₆H₆ClN . It is also known by the synonym 6-Chloro-2-picoline . This compound features a chlorinated pyridine ring and a methyl group at the 6-position. Its molecular weight is approximately 127.57 g/mol .
Synthesis Analysis
The synthesis of 2-Chloro-6-Methylpyridine involves chlorination of 2-Methylpyridine. Various methods can be employed, including direct chlorination using chlorine gas or N-chlorosuccinimide (NCS) as the chlorinating agent. The reaction typically occurs under mild conditions and yields the desired product .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-Methylpyridine consists of a six-membered pyridine ring with a chlorine atom at the 2-position and a methyl group at the 6-position. The arrangement of atoms and bond angles can be visualized using computational tools or molecular modeling software .
Physical And Chemical Properties Analysis
properties
CAS RN |
18368-64-3 |
|---|---|
Product Name |
2-Chloro-6-Methylpyridine |
Molecular Formula |
C5H5ClN2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



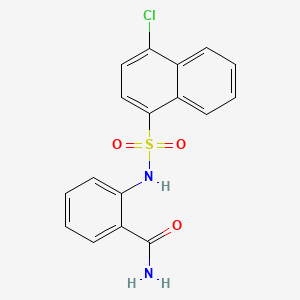
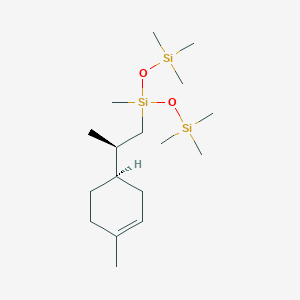
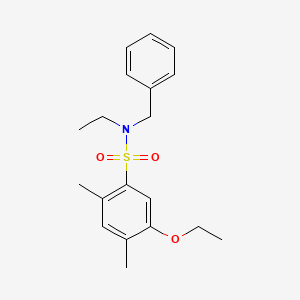
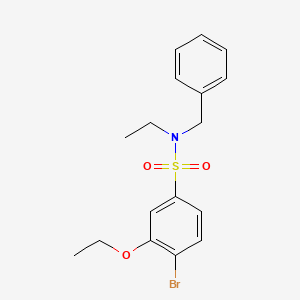
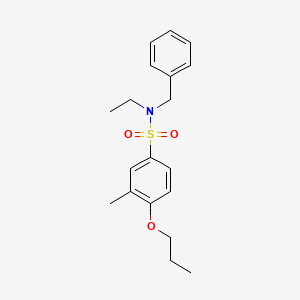
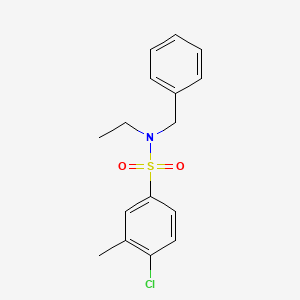
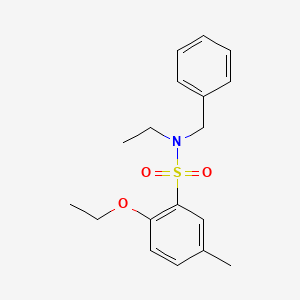
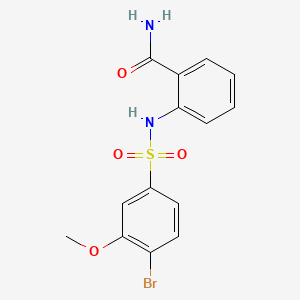
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B1173882.png)